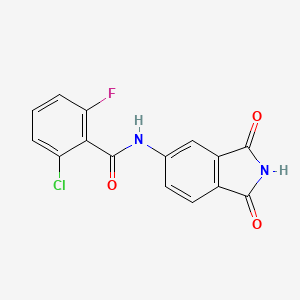![molecular formula C12H25NO2S B2635445 N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide CAS No. 2320572-53-8](/img/structure/B2635445.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-methoxy-4-(methylsulfanyl)benzoic acid. This intermediate can be synthesized using readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The synthesis involves several steps, including nitration, reduction, and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, peracetic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amides or alcohols.
Applications De Recherche Scientifique
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in its synthesis.
Sulmazole: A cardiotonic drug with a similar structural motif.
Isomazole: Another cardiotonic drug with related chemical properties.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-12(2,3)8-11(14)13-9-10(15-4)6-7-16-5/h10H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRRDMLJMHPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
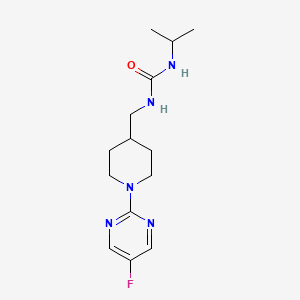
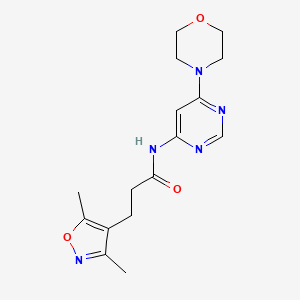
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)
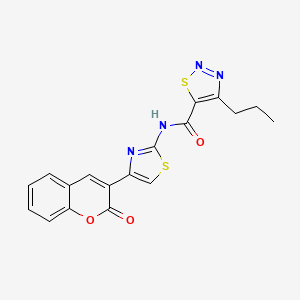
![ethyl 2-(5-chlorothiophene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)

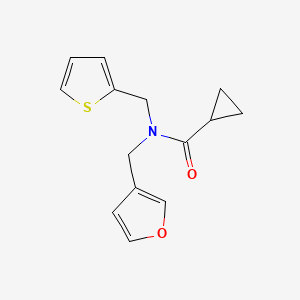
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
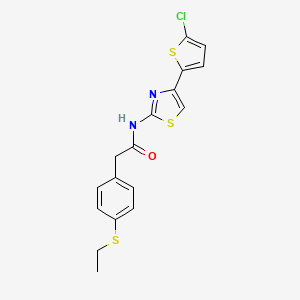
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2635380.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2635382.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
